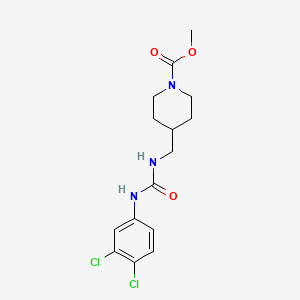

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(3,4-dichlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O3/c1-23-15(22)20-6-4-10(5-7-20)9-18-14(21)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOEPDRFQCJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Urea Derivative: The reaction between 3,4-dichloroaniline and an isocyanate compound forms the urea derivative.

Attachment to the Piperidine Ring: The urea derivative is then reacted with a piperidine derivative under suitable conditions to form the desired compound.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Carboxylate Derivatives

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7a/7b)

- Structural Differences: The ester group is ethyl (vs. methyl in the target compound). Contains a methoxyimino substituent at the 4-position (vs. ureido-methyl group). Lacks the dichlorophenyl-urea moiety.

- Synthesis and Properties: Synthesized via oxime formation with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture . Higher molecular weight (C₁₄H₂₄N₂O₅, [M+H]⁺ = 301.1699) compared to the target compound (estimated [M+H]⁺ ≈ 360–380 based on structure).

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structural Differences: Features a bicyclic decahydro-1,6-naphthyridine core (vs. monocyclic piperidine). Contains a ketone at the 2-position (vs. urea-methyl substituent).

- Synthesis and Properties: Hydrogenation of Compound 7a/7b with Raney nickel yields two isomers (26% and 60% yields) . Lower molecular weight (C₁₄H₁₉N₂O₃, [M+H]⁺ = 227.12–227.13) due to the absence of the dichlorophenyl-urea group.

Dichlorophenyl-Urea Derivatives

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10g)

- Structural Differences :

- Incorporates a thiazole ring and piperazine moiety (vs. piperidine).

- Ethyl ester at the terminal position (vs. methyl ester).

- Synthesis and Properties: Synthesized with 87% yield; higher molecular weight (C₂₄H₂₆Cl₂N₅O₃S, [M+H]⁺ = 548.1) .

BD 1008 and BD 1047 (Sigma Receptor Ligands)

- Structural Differences: BD 1008: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide. BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

- Key Contrasts: Both lack the urea linkage and piperidine scaffold, instead using ethylamine chains .

Urea-Containing Piperidine Analogs

Methyl vs. Ethyl Ester Derivatives

- Impact of Ester Group :

Substituent Effects on Urea Linkage

- 3,4-Dichlorophenyl vs. Trifluoromethoxyphenyl (Compound 10h) :

Biological Activity

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate is a piperidine derivative known for its complex structure and diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1234982-36-5

- Molecular Weight : 360.2 g/mol

The compound features a piperidine ring substituted with a ureido group and a dichlorophenyl moiety, which contributes to its unique biological properties.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, notably those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the MenA enzyme in Mycobacterium tuberculosis, which is crucial for its survival and pathogenicity .

- Receptor Binding : It may interact with kappa opioid receptors, influencing pain modulation and other neurological functions .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for anticancer properties. It was tested against several cancer cell lines, revealing cytotoxic effects that correlate with the concentration of the compound. Notably, it has shown promise in inhibiting the proliferation of breast and lung cancer cells.

Table 1: Summary of Biological Activities

Case Study: Inhibition of MenA Enzyme

In a study focused on the inhibition of the MenA enzyme from Mycobacterium tuberculosis, several derivatives, including this compound, were synthesized and tested. The results indicated that this compound exhibited significant inhibition with an IC50 value of approximately 5 µM, highlighting its potential as a lead compound for developing new antimycobacterial agents .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications impact biological activity could lead to more potent derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including urea bond formation between 3,4-dichloroaniline derivatives and piperidine precursors. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates.

- Catalyst optimization : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea bond formation .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization for high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the 3,4-dichlorophenyl group (δ 7.2–7.6 ppm, aromatic protons) and piperidine methylene protons (δ 3.4–4.1 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~424–426 Da) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer : Based on structurally similar piperidine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperidine-carboxylates?

- Methodological Answer : Discrepancies often arise from:

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to validate target affinity. Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

- Structural modifications : Test derivatives with varying substituents (e.g., replacing 3,4-dichlorophenyl with 4-trifluoromethylphenyl) to isolate pharmacophoric groups .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., reference antagonists) to minimize batch-to-batch variability .

Q. What experimental strategies are effective for studying the compound’s interaction with orexin receptors?

- Methodological Answer :

- Competitive binding assays : Use ¹²⁵I-SB-674042 as a radioligand in membrane preparations from transfected cells. Calculate IC₅₀ values via nonlinear regression .

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK-OX1R cells to assess antagonism .

- Molecular docking : Perform homology modeling of orexin receptors (PDB: 6TOA) to predict binding poses of the urea-linked piperidine scaffold .

Q. How can researchers address inconsistencies in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., piperidine methylene vs. urea protons) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments in complex regions.

- Crystallography : If crystallization fails, employ computational methods (e.g., DFT-based NMR prediction) to validate proposed structures .

Q. What are the best practices for evaluating metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Stability in plasma : Assess degradation over 24 hours at 37°C to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.